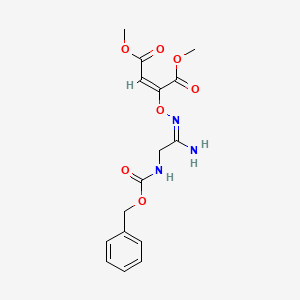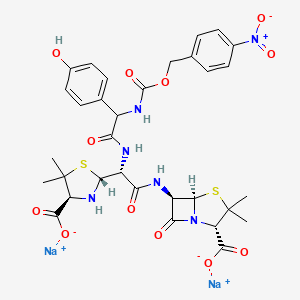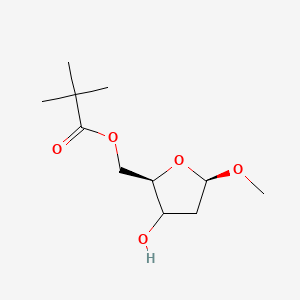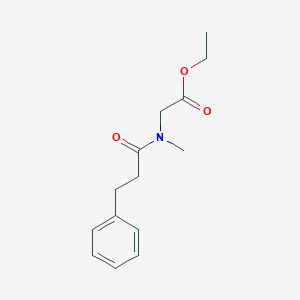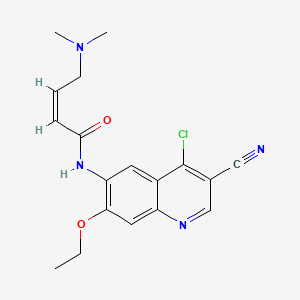![molecular formula C22H15NO5S B13857412 3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;methylimino(sulfanylidene)methane](/img/structure/B13857412.png)
3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;methylimino(sulfanylidene)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one;methylimino(sulfanylidene)methane is a complex organic compound known for its unique structural properties and diverse applications. This compound is often referred to in scientific literature due to its significant role in various fields, including chemistry, biology, and medicine. It is commonly used as a fluorescent tracer and has applications in dye lasers, forensics, and medical diagnostics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one involves multiple steps, starting with the preparation of the benzofuran and xanthene moieties. The reaction typically involves the condensation of resorcinol with phthalic anhydride under acidic conditions to form fluorescein. This intermediate is then further reacted with thiourea to introduce the methylimino(sulfanylidene) group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions include halogenated derivatives, nitro compounds, and various substituted fluoresceins. These derivatives have enhanced fluorescence properties and are used in specialized applications .
Scientific Research Applications
3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy and flow cytometry for cell labeling and tracking.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in dye lasers and as a tracer in environmental studies
Mechanism of Action
The compound exerts its effects primarily through its fluorescent properties. When exposed to light, it absorbs energy and re-emits it at a different wavelength, making it useful for imaging and detection purposes. The molecular targets include cellular components such as proteins and nucleic acids, which can be labeled and visualized using this compound .
Comparison with Similar Compounds
Similar Compounds
Fluorescein: A closely related compound with similar fluorescent properties.
Eosin B: Another xanthene dye with applications in biological staining.
Rhodamine B: A fluorescent dye used in various imaging techniques
Uniqueness
3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one is unique due to its specific structural configuration, which imparts distinct fluorescence characteristics. Its ability to form stable complexes with various biomolecules makes it particularly valuable in scientific research and medical diagnostics .
Properties
Molecular Formula |
C22H15NO5S |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;methylimino(sulfanylidene)methane |
InChI |
InChI=1S/C20H12O5.C2H3NS/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;1-3-2-4/h1-10,21-22H;1H3 |
InChI Key |
QRQQVJDEAPQYJW-UHFFFAOYSA-N |
Canonical SMILES |
CN=C=S.C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



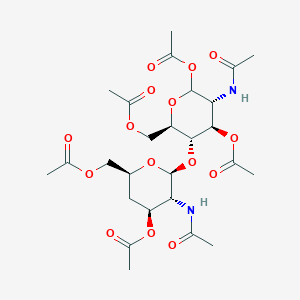
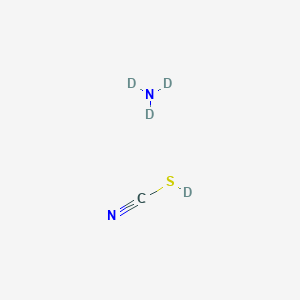
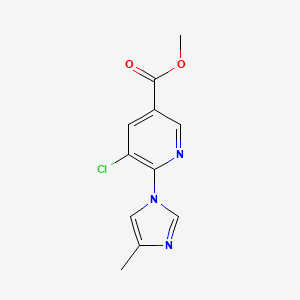
![2-[[4-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13857350.png)
![2-[4-(3-Aminopropyl)piperazin-1-yl]benzonitrile](/img/structure/B13857354.png)
